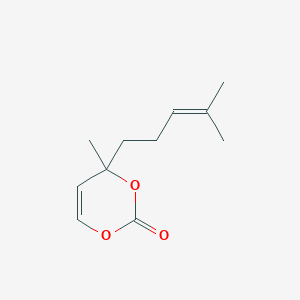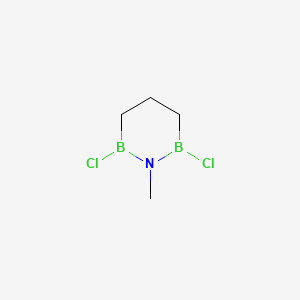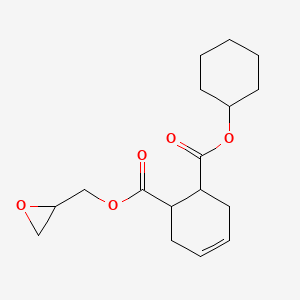![molecular formula C17H19ClN2OS B14400055 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL CAS No. 87994-60-3](/img/structure/B14400055.png)
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL is a chemical compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL typically involves the reaction of 3-chloropropylamine with phenothiazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of various chemical products, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound can bind to receptors in the brain, modulating the activity of these neurotransmitters and exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to those of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter pathways makes it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
87994-60-3 |
|---|---|
Molekularformel |
C17H19ClN2OS |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
7-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-4-12(18)10-17(14)22-16-7-5-13(21)11-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
COALYZPFSBJJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


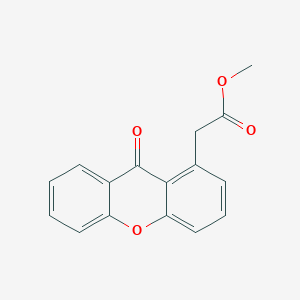
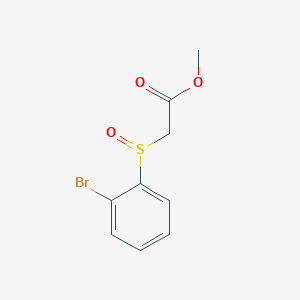
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
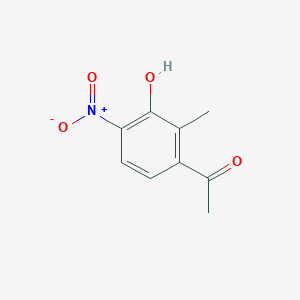
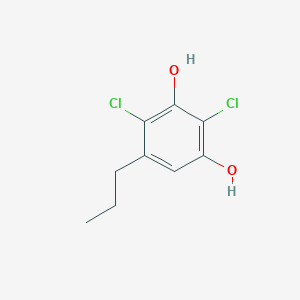
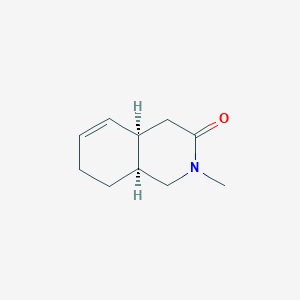
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
